Rislenemdaz

Description

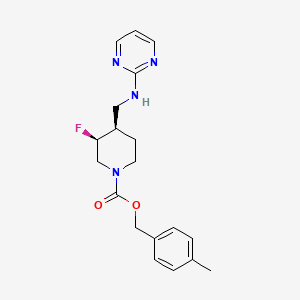

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECBFDWSXWAXHY-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031864 | |

| Record name | Rislenemdaz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808733-05-3, 808732-98-1 | |

| Record name | rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808733-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rislenemdaz [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0657, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CERC-301 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rislenemdaz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RISLENEMDAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RISLENEMDAZ, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rislenemdaz

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rislenemdaz (formerly CERC-301 and MK-0657) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] It has been investigated as a potential rapid-acting oral treatment for major depressive disorder (MDD) and treatment-resistant depression (TRD). This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Selective GluN2B Antagonism

This compound functions as a small-molecule antagonist that selectively binds to the GluN2B subunit of the NMDA receptor.[1] The NMDA receptor, a crucial component of excitatory glutamatergic neurotransmission in the central nervous system, is a heteromeric ion channel composed of various subunits. The specific composition of these subunits dictates the receptor's physiological and pharmacological properties. This compound's high affinity for the GluN2B subunit allows it to modulate NMDA receptor activity in brain regions where this subunit is predominantly expressed, such as the forebrain and spinal cord, while minimizing off-target effects.[1] By binding to the GluN2B subunit, this compound allosterically inhibits the receptor, preventing the binding of the endogenous agonist glutamate and subsequent channel opening and calcium influx.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with its target and its effects in preclinical models.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Ki) | 8.1 nM | Radioligand Binding Assay | [1] |

| Inhibitory Concentration (IC50) | 3.6 nM | Calcium Flux Assay |

Table 1: In Vitro Binding and Functional Potency of this compound

| Animal Model | Behavioral Test | Dosage | Effect | Reference |

| Mouse | Forced Swim Test | Not Specified | Reduction in immobility time | |

| Mouse | Tail Suspension Test | Not Specified | Reduction in immobility time | |

| Mouse (Chronic Restraint Stress) | Multiple behavioral tests | Systemic and intra-LHb administration | Alleviation of despair-like behavior |

Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models of Depression

Signaling Pathways

The antidepressant effects of this compound are believed to be mediated through the modulation of downstream signaling pathways. While the precise cascade is still under investigation, evidence points towards the involvement of Brain-Derived Neurotrophic Factor (BDNF) signaling.

This compound and BDNF Signaling

Preclinical studies have shown that this compound can influence the expression of BDNF, a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Specifically, research indicates that this compound may exert its antidepressant effects by downregulating BDNF expression in the lateral habenula (LHb), a brain region implicated in the pathophysiology of depression. This finding is somewhat counterintuitive to the broader "neurotrophic hypothesis" of depression, which generally associates increased BDNF with antidepressant efficacy. This suggests a more nuanced, region-specific role for BDNF in the mechanism of action of GluN2B antagonists.

References

A Deep Dive into the Binding Affinity of Rislenemdaz for the NR2B Subunit of the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Rislenemdaz (also known as CERC-301 and MK-0657) for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This compound is a selective antagonist of the NR2B subunit, a target of significant interest for the development of therapeutics for neurological and psychiatric disorders.[1][2] This document details the quantitative binding data, the experimental methodologies used to determine these values, and the relevant signaling pathways modulated by NR2B antagonism.

Quantitative Binding Affinity of this compound for NR2B

This compound exhibits a high and selective binding affinity for the human NR2B subunit of the NMDA receptor. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 8.1 nM | Human | Radioligand Binding Assay | [3][4][5] |

| IC50 | 3.6 nM | Human | Electrophysiology (Calcium Influx) |

Table 1: Quantitative Binding Affinity Data for this compound

Experimental Protocols

The determination of the binding affinity of this compound for the NR2B subunit involves two primary experimental approaches: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

Radioligand binding assays are a gold-standard method for quantifying the direct interaction between a ligand (in this case, this compound) and its receptor (NR2B). The following protocol is a representative method based on standard practices for NR2B antagonists.

Objective: To determine the inhibition constant (Ki) of this compound for the NR2B receptor subunit.

Materials:

-

Radioligand: [³H]Ifenprodil or a similar tritiated, selective NR2B antagonist.

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or L(tk-)) expressing recombinant human NR1/NR2B receptors.

-

Test Compound: this compound (CERC-301).

-

Non-specific Binding Control: A high concentration of a known, non-radioactive NR2B antagonist (e.g., ifenprodil or Ro 25-6981).

-

Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂.

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NR1/NR2B receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental workflow for radioligand binding assay.

Electrophysiology (Whole-Cell Voltage-Clamp)

Electrophysiological methods assess the functional consequences of this compound binding to the NR2B subunit by measuring changes in ion channel activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NR2B-containing NMDA receptor currents.

Materials:

-

Cell Line: HEK293 cells or other suitable host cells transiently or stably expressing human NR1 and NR2B subunits.

-

Recording Pipettes: Glass micropipettes with a resistance of 3-5 MΩ.

-

Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsF, 10 HEPES, 11 EGTA, 2 MgCl₂, adjusted to pH 7.2 with CsOH.

-

External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Agonists: Glutamate and Glycine (co-agonists for NMDA receptor activation).

-

Test Compound: this compound.

-

Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

-

Cell Culture: Plate the cells expressing NR1/NR2B receptors on coverslips for recording.

-

Patching: Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage Clamp: Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV or -70 mV) to allow for the measurement of inward currents.

-

Agonist Application: Perfuse the cell with the external solution containing glutamate and glycine to evoke a baseline NMDA receptor-mediated current.

-

Antagonist Application: Co-apply varying concentrations of this compound with the agonists and measure the resulting inhibition of the NMDA current.

-

Data Analysis: Normalize the current in the presence of this compound to the baseline current. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a logistic equation to determine the IC50 value.

NR2B Signaling Pathways

The NR2B subunit of the NMDA receptor plays a crucial role in synaptic plasticity and excitotoxicity. Its long C-terminal tail serves as a scaffold for numerous intracellular signaling proteins. Antagonism of NR2B by this compound can modulate these downstream signaling cascades.

Upon activation by glutamate and glycine, and relief of the magnesium block by membrane depolarization, the NMDA receptor channel opens, allowing an influx of Ca²⁺. This calcium influx acts as a second messenger, activating a variety of downstream signaling pathways. The NR2B subunit is particularly important in coupling this calcium signal to specific intracellular effectors.

Simplified NR2B downstream signaling pathway.

Key signaling molecules that interact with the NR2B C-terminal domain include:

-

Postsynaptic Density Protein 95 (PSD-95): A major scaffolding protein that links the NMDA receptor to downstream signaling complexes.

-

Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): A critical enzyme in learning and memory, which is activated by Ca²⁺ influx through NMDA receptors.

-

Neuronal nitric oxide synthase (nNOS): Its proximity to the receptor, facilitated by PSD-95, allows for rapid Ca²⁺-dependent activation and production of nitric oxide, a retrograde messenger.

-

SynGAP: A GTPase-activating protein that is involved in the regulation of the Ras-ERK signaling pathway, which is important for cell growth and differentiation.

By blocking the activation of the NR2B subunit, this compound prevents the influx of Ca²⁺ and the subsequent activation of these downstream signaling cascades. This mechanism is thought to underlie its therapeutic potential in conditions associated with NMDA receptor overactivation.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are representative and may require optimization for specific laboratory conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound treatment in the lateral habenula improves despair-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Rislenemdaz (CERC-301/MK-0657)

Introduction

This compound, also known by its developmental codes CERC-301 and MK-0657, is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] It has been investigated primarily as an adjunctive therapy for treatment-resistant depression (TRD).[1] The rationale for its development stems from the growing body of evidence implicating the glutamatergic system, and NMDA receptors in particular, in the pathophysiology of major depressive disorder (MDD).[3][4] Unlike broader NMDA receptor antagonists such as ketamine, which have psychotomimetic side effects, the high selectivity of this compound for the GluN2B subunit was intended to offer a more favorable safety profile.

Chemical Structure and Properties

This compound is a small molecule belonging to the benzyloxycarbonyls class of organic compounds. Its chemical identity and key properties are summarized below.

| Property | Value |

| IUPAC Name | 4-Methylbenzyl (3S,4R)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate |

| Synonyms | CERC-301, MK-0657 |

| CAS Number | 808732-98-1 |

| Molecular Formula | C₁₉H₂₃FN₄O₂ |

| Molecular Weight | 358.4 g/mol |

| SMILES | CC1=CC=C(C=C1)COC(=O)N2CC--INVALID-LINK--F)CNC3=NC=CC=N3 |

| InChI Key | RECBFDWSXWAXHY-IAGOWNOFSA-N |

| Appearance | Solid powder |

| Storage | Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C. A stock solution can be stored at -80°C for 6 months or -20°C for 1 month. |

Mechanism of Action

This compound functions as a selective, orally bioavailable antagonist of the NMDA receptor subunit 2B (GluN2B). The NMDA receptor is an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. It is a heteromeric complex typically composed of two GluN1 subunits and two GluN2 subunits. This compound specifically binds to the GluN2B subunit, preventing the endogenous ligand glutamate from activating the receptor. This action inhibits the influx of calcium ions through the receptor's channel. GluN2B-containing NMDA receptors are predominantly expressed in the forebrain and spinal cord. By selectively targeting these receptors, this compound aims to modulate glutamatergic neurotransmission implicated in depression with greater precision and fewer off-target effects than non-selective NMDA antagonists.

Pharmacodynamics and Pharmacokinetics

This compound demonstrates high affinity and selectivity for the GluN2B subunit. Preclinical and early clinical studies have characterized its binding profile and pharmacokinetic properties.

Table 2: Pharmacodynamic Properties

| Parameter | Species / System | Value |

| Binding Affinity (Ki) | Human GluN2B Receptors | 8.1 nM |

| IC₅₀ | Agonist-stimulated NMDA-GluN1a/GluN2B L(tk-) cells (Calcium Influx) | 3.6 nM |

| Selectivity | vs. Other Targets (incl. hERG) | >1000-fold |

| Activity vs. Sigma Receptors | at 10 µM | Minimal |

Table 3: Pharmacokinetic Properties

| Parameter | Species | Dose Range | Value |

| Time to Max. Conc. (Tₘₐₓ) | Human | 4 - 20 mg | ~1 hour |

| Elimination Half-life (t₁/₂) | Human | 4 - 20 mg | 12 - 17 hours (this compound) |

| Human | Not specified | 21 - 26 hours (Active Metabolite) | |

| Bioavailability | Rat | Not specified | Orally bioavailable |

| ED₅₀ (Forced Swim Test) | Rat | 0.3 - 0.7 mg/kg | Increase swimming: ~0.3 mg/kg Decrease immobility: ~0.7 mg/kg |

| ED₅₀ (Locomotor Activity) | Rat | ~2 mg/kg | Corresponds to ~75% receptor occupancy |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation of results and for replication.

A. In Vitro: Calcium Influx Assay

-

Objective: To determine the functional inhibitory potency (IC₅₀) of this compound on NMDA receptor activation.

-

Methodology:

-

L(tk-) cells expressing human GluN1a/GluN2B receptors are utilized.

-

Cells are incubated with varying concentrations of this compound.

-

NMDA receptor activation is initiated using an agonist.

-

The subsequent influx of calcium into the cells is measured, typically using a fluorescent calcium indicator.

-

The concentration of this compound that inhibits 50% of the maximal calcium influx (IC₅₀) is calculated.

-

B. In Vivo: Forced Swim Test (FST)

-

Objective: To assess the antidepressant-like effects of this compound in a rodent model of behavioral despair.

-

Methodology:

-

Adult male Sprague-Dawley rats are randomly assigned to treatment groups (vehicle or this compound at various doses, e.g., 1, 3, 10, 30 mg/kg).

-

This compound is administered orally.

-

After a set period, each rat is placed individually into a Plexiglas cylinder filled with water (e.g., 24 ± 1°C).

-

The total test duration is 6 minutes. Behavior is recorded.

-

The primary endpoint measured is the duration of immobility during the final 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.

-

Secondary behaviors, such as swimming and climbing, are also quantified.

-

C. In Vivo: Locomotor Activity Assay

-

Objective: To determine if the effects observed in the FST are due to a general increase in motor activity rather than a specific antidepressant-like effect.

-

Methodology:

-

Rats are administered vehicle or this compound orally at various doses.

-

Animals are placed in an open-field arena equipped with automated photobeam detectors to track movement.

-

Total distance traveled is recorded over a specific period (e.g., 60 minutes).

-

A significant increase in locomotor activity suggests a potential confounding stimulant effect.

-

Clinical Trials

This compound advanced to Phase II clinical trials for treatment-resistant depression. In November 2013, a randomized, double-blind clinical trial (NCT01941043) was initiated to evaluate its efficacy as an adjunctive treatment. The study involved 135 patients with MDD who were resistant to standard SSRI/SNRI therapies. Patients received doses of this compound with the primary endpoint being a significant change in the Hamilton Depression Rating Scale (HDRS) by day 7. However, the trials failed to demonstrate sufficient efficacy against depression.

Summary and Conclusion

This compound is a well-characterized selective antagonist of the NMDA GluN2B receptor. It possesses high binding affinity, potent functional inhibition, and oral bioavailability. Preclinical studies in rodent models demonstrated clear antidepressant-like and pro-locomotor effects. The mechanism of action, centered on the targeted modulation of the glutamatergic system, represented a promising strategy for treating depression. Despite the strong preclinical rationale, this compound did not meet its primary efficacy endpoints in Phase II clinical trials for treatment-resistant depression. The development and study of this compound have nonetheless contributed valuable insights into the role of the GluN2B receptor in mood disorders and the challenges of translating preclinical findings to clinical success.

References

Preclinical Profile of Rislenemdaz: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rislenemdaz (formerly CERC-301 and MK-0657) is a selective, orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] This technical guide provides an in-depth overview of the preclinical studies on this compound for the treatment of depression, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Pharmacodynamics: Targeting the GluN2B Subunit

This compound exhibits a high binding affinity and selectivity for the GluN2B subunit of the NMDA receptor.[3][4] Preclinical studies have characterized its binding properties and functional antagonism, demonstrating its potential as a targeted therapeutic for depression.

Binding Affinity and Functional Antagonism

Quantitative analysis of this compound's interaction with the GluN2B receptor has been determined through radioligand binding assays and functional antagonism studies. The key parameters are summarized in the table below.

| Parameter | Value | Species/System | Reference |

| Ki (Binding Affinity) | 8.1 nM | Human | [3] |

| IC50 (Functional Antagonism) | 3.6 nM | Human |

Experimental Protocol: GluN2B Binding Affinity Assay

The binding affinity of this compound to the GluN2B receptor was determined using a competitive binding assay with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human GluN1/GluN2B receptor.

-

Cell Line: CHO cells expressing human GluN1/GluN2B receptors.

-

Radioligand: While the specific radioligand used in the primary study is not explicitly stated, a common choice for GluN2B binding assays is [3H]ifenprodil.

-

Assay Principle: The assay measures the ability of increasing concentrations of this compound to displace the binding of a specific radioligand to the GluN2B receptor.

-

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of this compound.

-

Detection: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Experimental Protocol: Functional Antagonism Assay

The functional antagonist activity of this compound was assessed by measuring its ability to inhibit NMDA-induced calcium influx in cells expressing the GluN2B receptor.

-

Cell Line: L(tk-) cells expressing either human GluN1a/GluN2B or GluN1a/GluN2A receptors.

-

Assay Principle: The assay measures the change in intracellular calcium concentration in response to NMDA receptor activation in the presence and absence of this compound.

-

Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye.

-

Cells are stimulated with NMDA and glycine to activate the NMDA receptors.

-

The influx of calcium is measured by detecting the change in fluorescence.

-

The assay is repeated with increasing concentrations of this compound to determine its inhibitory effect.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Mechanism of Action: Modulation of the Lateral Habenula

Recent preclinical evidence suggests that the antidepressant effects of this compound may be mediated, at least in part, through its action on the lateral habenula (LHb), a brain region implicated in the pathophysiology of depression.

Signaling Pathway in the Lateral Habenula

This compound, by antagonizing GluN2B-containing NMDA receptors in the LHb, is proposed to downregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and the neuronal activity marker c-Fos. This action is thought to alleviate depressive-like behaviors.

Preclinical Efficacy in Animal Models of Depression

The antidepressant-like effects of this compound have been evaluated in rodent models of depression, most notably the forced swim test (FST).

Forced Swim Test (FST)

In the FST, a common screening tool for antidepressants, this compound demonstrated a dose-dependent reduction in immobility time in rats, indicative of an antidepressant effect.

| Parameter | Value | Species | Receptor Occupancy | Reference |

| ED50 (antidepressant effect) | 0.3-0.7 mg/kg | Rat | 30-50% | |

| ED50 (increased locomotor activity) | 2 mg/kg | Rat | 75% |

Experimental Protocol: Forced Swim Test (Rat)

The FST protocol involves placing a rat in an inescapable cylinder of water and measuring the time it spends immobile versus actively trying to escape.

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: A cylindrical container. While the exact dimensions from the primary this compound study are not specified, typical dimensions for rats are a cylinder with a diameter of 20-30 cm filled with water to a depth that prevents the rat from touching the bottom with its tail or hind paws.

-

Procedure:

-

Pre-test Session (Day 1): Rats are placed in the water-filled cylinder for a 15-minute habituation session. This is done to induce a state of helplessness.

-

Test Session (Day 2): 24 hours after the pre-test, rats are administered this compound or vehicle orally. Following a specific pretreatment time (e.g., 60 minutes), they are placed back into the swim cylinder for a 5-minute test session.

-

-

Parameters Measured: The duration of immobility (floating with only minimal movements to keep the head above water), swimming, and climbing behaviors are recorded and analyzed.

-

Data Analysis: A decrease in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

Safety Pharmacology and Neurotoxicity

Preclinical safety studies on this compound have not indicated any specific safety concerns.

-

Neurotoxicity: In studies with Sprague-Dawley rats, single oral doses of up to 100 mg/kg did not show evidence of neurotoxicity. This is a favorable profile compared to some other NMDA receptor antagonists.

-

Off-Target Activity: In vitro screening against a large panel of receptors and enzymes showed no significant off-target activity at concentrations up to 10 µM. This compound exhibited at least 1000-fold selectivity for the GluN2B receptor over other targets, including the hERG potassium channel and sigma receptors.

Experimental Protocol: Neurotoxicity Assessment

Neurotoxicity was evaluated in rats following acute high-dose administration of this compound.

-

Animals: Male and female Sprague-Dawley rats.

-

Dosing: Single oral doses of this compound or vehicle.

-

Assessment: Histopathological examination of brain tissue for any signs of neuronal damage or other pathological changes.

-

Procedure:

-

Animals are administered a high dose of this compound.

-

After a specified period, the animals are euthanized, and their brains are collected.

-

Brain tissue is processed for histological analysis, including staining with specific markers for neuronal injury.

-

Microscopic examination is performed by a qualified pathologist to identify any treatment-related neurotoxic effects.

-

Conclusion

The preclinical data for this compound demonstrate its high affinity and selectivity for the GluN2B subunit of the NMDA receptor. It has shown efficacy in animal models of depression at doses that are well-tolerated and have a good safety profile. The proposed mechanism of action involving the modulation of the lateral habenula provides a strong rationale for its development as a novel antidepressant. This technical guide summarizes the core preclinical findings and methodologies to aid in the further research and development of this compound and other GluN2B-targeted therapeutics.

References

- 1. Preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Subunit Selectivity of Rislenemdaz for the NMDA Receptor

For Immediate Release

[CITY, State] – November 27, 2025 – For researchers, scientists, and drug development professionals vested in the intricacies of glutamatergic neurotransmission, a comprehensive understanding of NMDA receptor pharmacology is paramount. This technical guide provides an in-depth analysis of the NMDA receptor subunit selectivity of Rislenemdaz (also known as CERC-301 and MK-0657), a compound that has been investigated for its therapeutic potential in neurological disorders.

Executive Summary

This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a pronounced preference for the GluN2B subunit.[1][2][3] This selectivity is a key characteristic of its pharmacological profile, distinguishing it from non-selective NMDA receptor antagonists. This document summarizes the quantitative data regarding its binding affinity and functional inhibition, details the experimental methodologies used to determine this selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

The selectivity of this compound for the GluN2B subunit has been quantified through various in vitro assays. The following tables summarize the available binding affinity (Ki) and functional inhibitory concentration (IC50) data.

| Receptor Subunit | Test System | Parameter | Value (nM) | Reference |

| Human NMDA-GluN1a/GluN2B | L(tk-) cells | Ki | 8.1 | [3] |

| Human NMDA-GluN1a/GluN2B | L(tk-) cells | IC50 | 3.6 | [2] |

| Other NMDA Subunits (GluN2A, C, D) | Not specified | - | >1000-fold less potent |

Table 1: Binding Affinity and Functional Potency of this compound at the Human GluN2B Subunit.

Mechanism of Action: Targeting the GluN2B Subunit

The NMDA receptor is a heterotetrameric ion channel typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). The specific combination of GluN2 subunits dictates the receptor's physiological and pharmacological properties. This compound exerts its antagonist effect by binding specifically to the GluN2B subunit, thereby inhibiting the ion flow through the channel that is normally triggered by the binding of glutamate.

References

Rislenemdaz: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rislenemdaz (also known as CERC-301 and MK-0657) is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] This targeted mechanism of action has positioned this compound as a candidate for the treatment of major depressive disorder (MDD), particularly in cases resistant to other therapies.[1] Understanding the pharmacokinetic profile and oral bioavailability of this compound is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound, its active metabolite, and the experimental methodologies employed in key studies.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in both preclinical species and humans. The compound is noted for its rapid absorption and dose-proportional exposure.

Preclinical Pharmacokinetics

Studies in rats, dogs, and rhesus monkeys have established the foundational pharmacokinetic profile of this compound.

| Parameter | Rat | Dog | Rhesus Monkey |

| Plasma Protein Binding (%) | 89.6 | 97.2 | 96.9 |

| Mean Cmax (10 mg/kg, oral) | ~4 µmol/L (1433 ng/mL) | Not Available | Not Available |

| Mean Cmax (30 mg/kg, oral) | ~14 µmol/L (5018 ng/mL) | Not Available | Not Available |

| Mean Cmax (100 mg/kg, oral) | ~26 µmol/L (9319 ng/mL) | Not Available | Not Available |

Data sourced from Garner et al. (2015)[2]

Human Pharmacokinetics

A first-in-human study in healthy male subjects revealed a predictable and favorable pharmacokinetic profile for this compound.

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~1 hour (fasted) |

| Terminal Elimination Half-life (t½) | 12 - 17 hours |

| Cmax and AUC | Dose-proportional |

| Effect of Food on Tmax | Delayed by ~1 hour |

| Effect of Food on Cmax | Decreased by ~56% |

| Effect of Food on AUC | Not significantly affected |

| Plasma Protein Binding (%) | 97.7 |

Data sourced from Garner et al. (2015)[3]

Active Metabolite

This compound is known to have an active metabolite.[1] This metabolite is reported to have a longer half-life of 21-26 hours, compared to the 12-17 hours of the parent compound.

Oral Bioavailability

Experimental Protocols

The following outlines the methodologies used in key pharmacokinetic and pharmacodynamic studies of this compound.

Radioligand Binding Assays

To determine the binding affinity of this compound for the NMDA-GluN2B receptor, radioligand binding assays were conducted using human NMDA-GluN1a/GluN2B receptors expressed in L(tk-) cells and brain tissue homogenates from various species (rat, dog, rhesus monkey, human). The affinity was determined by the ability of this compound to displace a radiolabeled ligand specifically binding to the GluN2B subunit.

In Vivo and Ex Vivo Receptor Occupancy Studies

Receptor occupancy (RO) studies were performed in rats, dogs, and rhesus monkeys to correlate plasma concentrations of this compound with the extent of GluN2B receptor binding in the brain. These studies involved administering this compound and subsequently measuring the amount of drug bound to the receptors in brain tissue, often using a radiolabeled tracer.

First-in-Human Clinical Trial

The first-in-human study was a randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study in healthy male volunteers. The study assessed the safety, tolerability, and pharmacokinetics of this compound. Blood samples were collected at various time points after oral administration to determine the plasma concentrations of this compound and its metabolites using validated analytical methods. The effect of food on the pharmacokinetics of this compound was also evaluated in a dedicated cohort.

Visualizations

Signaling Pathway of this compound

Caption: this compound antagonizes the GluN2B subunit of the NMDA receptor, blocking glutamate-mediated calcium influx.

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: A typical workflow for a pharmacokinetic study, from drug administration to data analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS 808732-98-1 (free base); | this compound (MK-0657) | iGluR拮抗剂 | 美国InvivoChem [invivochem.cn]

- 3. Preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GluN2B Antagonists in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of N-methyl-D-aspartate (NMDA) receptor subunit GluN2B antagonists in the modulation of synaptic plasticity. It provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and quantitative data on the effects of key antagonists, serving as a vital resource for researchers in neuroscience and professionals in drug development.

Introduction: GluN2B-Containing NMDA Receptors in Synaptic Function

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors essential for excitatory synaptic transmission and plasticity in the central nervous system. NMDARs are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D). The GluN2 subunits, particularly GluN2A and GluN2B, dictate the biophysical and pharmacological properties of the receptor complex, including ion channel kinetics and affinity for co-agonists.

GluN2B-containing NMDARs are predominantly expressed in the early postnatal brain and are gradually replaced by GluN2A-containing receptors as synapses mature. However, GluN2B subunits persist at extrasynaptic sites and certain synaptic locations in the adult brain, where they play a distinct role in synaptic plasticity. It is now widely accepted that the activation of GluN2A-containing NMDARs is preferentially linked to the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, while the activation of GluN2B-containing NMDARs is more critically involved in the induction of long-term depression (LTD), a process of synaptic weakening. This differential role has positioned GluN2B as a promising therapeutic target for neurological and psychiatric disorders characterized by aberrant synaptic plasticity.

Mechanism of Action of GluN2B Antagonists

GluN2B-selective antagonists are compounds that preferentially block the function of NMDARs containing the GluN2B subunit. These antagonists can be broadly classified into two categories:

-

Competitive Antagonists: These molecules bind to the glutamate binding site on the GluN2B subunit, preventing the agonist from activating the receptor.

-

Non-competitive Antagonists: These compounds, such as ifenprodil and its derivatives, bind to an allosteric modulatory site on the N-terminal domain of the GluN2B subunit. This binding reduces the channel opening probability without directly competing with glutamate.

The selective blockade of GluN2B-containing NMDARs allows for the targeted modulation of specific forms of synaptic plasticity, particularly LTD, while potentially leaving LTP, which is predominantly mediated by GluN2A-containing receptors, intact.

Quantitative Effects of GluN2B Antagonists on Synaptic Plasticity

The following tables summarize the quantitative effects of three widely studied GluN2B antagonists—Ro 25-6981, Ifenprodil, and CP-101,606—on LTP and LTD in the hippocampus, a key brain region for learning and memory.

Table 1: Effects of Ro 25-6981 on Synaptic Plasticity

| Concentration | Synaptic Plasticity | Effect | Brain Region | Reference |

| 5 µM | LTP | 45% reduction | CA1, rat | [1][2] |

| 5 µM | LTD | No effect | CA1, rat | [1][2] |

| 0.5 µM | LTP (HFS-induced) | No significant effect | CA1, rat | [3] |

| 3 µM | LTP (spike-timing) | Significant reduction | CA1, rat | |

| 1 µM | LTD | Blocked with 30 min pre-application | CA1, juvenile rat | |

| 10 µM | LTP | Completely abolished | CA1, juvenile rat | |

| 6 mg/kg (in vivo) | LTP | No alteration | CA1, rat | |

| 10 mg/kg (in vivo) | LTP | No alteration | CA1, rat |

Table 2: Effects of Ifenprodil on Synaptic Plasticity

| Concentration | Synaptic Plasticity | Effect | Brain Region | Reference |

| 3 µM | LTP (spike-timing) | Significant reduction | CA1, rat | |

| 3 µM | LTP (HFS-induced) | Decreased slope after 40 min | CA1, rat | |

| 150 nM | GluN2B currents | ~75% inhibition | - |

Table 3: Effects of CP-101,606 on Synaptic Plasticity

| Dosage | Synaptic Plasticity | Effect | Brain Region | Reference |

| 6 mg/kg (in vivo) | LTP | No alteration | CA1, rat | |

| 10 mg/kg (in vivo) | LTP | No alteration | CA1, rat | |

| 0.1-10 mg/kg (monotherapy) | Parkinsonian symptoms | No significant effect | Marmoset model |

Signaling Pathways in GluN2B-Mediated Synaptic Plasticity

The induction of LTD via GluN2B-containing NMDARs involves a complex intracellular signaling cascade. A key player in this pathway is the scaffolding protein Postsynaptic Density-95 (PSD-95), which anchors the GluN2B subunit to downstream signaling molecules.

Upon activation of GluN2B-containing NMDARs and subsequent calcium influx, a series of events is initiated, leading to the internalization of AMPA receptors, which ultimately results in a long-lasting depression of synaptic strength. The following diagram illustrates a simplified signaling pathway involved in GluN2B-mediated LTD.

In contrast, the interaction between GluN2B and Calcium/calmodulin-dependent protein kinase II (CaMKII) is more complex and has been implicated in both LTP and LTD depending on the specific experimental conditions. CaMKII can bind to the C-terminal tail of the GluN2B subunit, a process that is crucial for its synaptic localization and activity.

Experimental Protocols

The study of GluN2B antagonists in synaptic plasticity relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experiments: acute hippocampal slice preparation for electrophysiology and Western blot analysis of synaptic proteins.

Acute Hippocampal Slice Preparation for Electrophysiology

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings, such as field potential recordings or whole-cell patch-clamp, to study LTP and LTD.

Materials:

-

Slicing Solution (ice-cold and carbogenated): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 7 Dextrose.

-

Recording aCSF (room temperature and carbogenated): Standard aCSF containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 Dextrose.

-

Vibrating microtome (vibratome)

-

Dissection tools (scissors, forceps, spatula)

-

Petri dish on ice

-

Incubation chamber

Procedure:

-

Anesthetize the animal (e.g., with isoflurane) and rapidly decapitate.

-

Quickly dissect the brain and place it in the ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.

-

Isolate the hippocampus and glue it to the vibratome stage.

-

Submerge the hippocampus in the slicing solution chamber of the vibratome.

-

Cut coronal or transverse slices at a thickness of 300-400 µm.

-

Carefully transfer the slices to an incubation chamber containing carbogenated recording aCSF at 32-34°C for at least 30 minutes to recover.

-

After recovery, maintain the slices at room temperature in carbogenated recording aCSF until use.

Whole-Cell Patch-Clamp Recording for LTD Studies

This protocol outlines the steps for performing whole-cell patch-clamp recordings from hippocampal CA1 pyramidal neurons to investigate the effects of GluN2B antagonists on LTD.

Materials:

-

Prepared hippocampal slices

-

Patch-clamp rig with microscope, amplifier, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 and 290 mOsm.

-

GluN2B antagonist of choice (e.g., Ro 25-6981)

Procedure:

-

Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF.

-

Pull a patch pipette with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Under visual guidance (e.g., DIC microscopy), approach a CA1 pyramidal neuron with the patch pipette.

-

Apply gentle positive pressure to the pipette and form a giga-ohm seal with the cell membrane.

-

Apply brief, strong suction to rupture the membrane and achieve the whole-cell configuration.

-

Record baseline synaptic responses by stimulating Schaffer collateral afferents and recording excitatory postsynaptic currents (EPSCs) in voltage-clamp mode.

-

Apply the GluN2B antagonist to the bath for a pre-incubation period (e.g., 20-30 minutes).

-

Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes).

-

Continue recording EPSCs for at least 30-60 minutes post-LFS to assess the induction and maintenance of LTD.

-

Analyze the data by comparing the amplitude of EPSCs before and after LFS in the presence and absence of the antagonist.

Western Blot Analysis of Synaptic Proteins

This protocol describes how to perform a Western blot to measure changes in the expression or phosphorylation state of synaptic proteins, such as GluN2B or downstream signaling molecules, following the induction of LTD in the presence or absence of a GluN2B antagonist.

Materials:

-

Hippocampal slices treated as described for electrophysiology

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., anti-GluN2B, anti-phospho-CaMKII)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Homogenize the treated hippocampal slices in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each sample using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

GluN2B antagonists represent a powerful tool for dissecting the molecular mechanisms of synaptic plasticity and hold significant therapeutic potential. Their ability to selectively modulate LTD without grossly affecting LTP opens up new avenues for the treatment of a range of neurological and psychiatric conditions. Future research will likely focus on the development of more specific and potent GluN2B antagonists with improved pharmacokinetic properties. Furthermore, a deeper understanding of the intricate signaling networks downstream of GluN2B activation will be crucial for the rational design of novel therapeutic strategies targeting synaptic dysfunction. The integration of advanced electrophysiological, imaging, and molecular techniques will continue to unravel the complex role of GluN2B in brain function and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Differential roles of NR2A and NR2B-containing NMDA receptors in LTP and LTD in the CA1 region of two-week old rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction- and conditioning-protocol dependent involvement of NR2B-containing NMDA receptors in synaptic potentiation and contextual fear memory in the hippocampal CA1 region of rats - PMC [pmc.ncbi.nlm.nih.gov]

Rislenemdaz (CERC-301): A Technical Whitepaper on its Effects on Glutamate Neurotransmission

Abstract

Glutamatergic dysregulation, particularly involving the N-methyl-D-aspartate (NMDA) receptor, is a key focus in the pathophysiology of major depressive disorder (MDD). Rislenemdaz (also known as CERC-301 and MK-0657) is an orally active, selective antagonist of the NMDA receptor subunit 2B (GluN2B).[1] This selectivity offers a targeted approach to modulating glutamatergic neurotransmission with a potentially improved safety profile over non-selective NMDA receptor antagonists. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing key preclinical quantitative data, outlining experimental methodologies, and exploring the clinical outcomes of its development program.

The NMDA Receptor in Glutamatergic Neurotransmission

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for synaptic plasticity, a fundamental process for learning and memory.[2][3] The NMDA receptor is an ionotropic glutamate receptor that functions as a coincidence detector, requiring the simultaneous binding of glutamate and a co-agonist (glycine or D-serine) as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.[2][4]

Upon activation, the NMDA receptor channel opens, allowing an influx of cations, most notably Calcium (Ca²⁺). This Ca²⁺ influx acts as a critical second messenger, triggering downstream signaling cascades that can lead to long-term changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD). The NMDA receptor is a heterotetrameric complex typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D), the latter of which dictate many of the receptor's pharmacological and biophysical properties.

References

Rislenemdaz (CERC-301): An Examination of Molecular Targets Beyond the NMDA Receptor NR2B Subunit

For Immediate Release

[Shanghai, CN – November 27, 2025] – Rislenemdaz (also known as CERC-301 and MK-0657) is a highly selective, orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (NR2B) subunit.[1][2][3] Developed for the treatment of major depressive disorder (MDD), its mechanism of action has been a subject of considerable research.[1][4] While its potent activity at the NR2B subunit is well-documented, a thorough understanding of its broader molecular interaction profile is critical for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the molecular targets of this compound, with a particular focus on targets beyond its primary site of action.

Primary Molecular Target: NMDA Receptor GluN2B Subunit

This compound exhibits a high binding affinity and functional antagonism at the GluN2B subunit of the NMDA receptor. This specificity is considered a key feature of its pharmacological profile, intended to mitigate the adverse effects associated with less selective NMDA receptor antagonists. Preclinical studies have established its high affinity, with a reported binding affinity (Ki) of 8.1 nM and an IC50 of 3.6 nM for the GluN2B subunit. This targeted action is believed to be central to its potential therapeutic effects in mood disorders.

Selectivity Profile and Off-Target Screening

Extensive preclinical evaluations of this compound have consistently highlighted its high degree of selectivity for the GluN2B subunit. A comprehensive preclinical study reported "no off-target activity" in a panel of over 150 receptors and enzymes. This suggests a very clean pharmacological profile at therapeutically relevant concentrations.

Further investigation into its selectivity revealed at least a 1000-fold greater selectivity for the GluN2B receptor compared to other targets tested. This high selectivity is a notable characteristic, distinguishing it from other NMDA receptor modulators like ketamine, which interacts with a broader range of targets.

Quantitative Data on Molecular Targets

The following tables summarize the available quantitative data on the interaction of this compound with its primary target and other screened targets.

| Primary Target | Parameter | Value (nM) | Species/System |

| NMDA Receptor (GluN2B subunit) | Ki | 8.1 | Human |

| IC50 | 3.6 | Agonist-stimulated L(tk-) cells |

Table 1: Binding Affinity and Functional Activity at the Primary Target. This table presents the high-affinity interaction of this compound with the human GluN2B subunit.

| Screened Off-Targets | Parameter | Concentration Tested (µM) | Activity Observed |

| Sigma-type Receptors | - | 10 | Minimal Activity |

| hERG Potassium Channel | - | - | No significant activity |

| Other (approx. 150 receptors and enzymes) | - | - | No off-target activity reported |

Table 2: Summary of Off-Target Screening Results. This table outlines the limited off-target activity of this compound at the tested concentrations.

Experimental Methodologies

Radioligand Binding Assays (for Ki determination): The binding affinity of this compound to the human NMDA-GluN1a/GluN2B receptors was determined using radioligand binding assays. These experiments were conducted using homogenates from human temporal cortex and L(tk-) cells expressing the receptor subunits. The assays involved the incubation of the receptor preparation with a specific radioligand (e.g., [3H]Compound-2) in the presence of varying concentrations of this compound. The inhibition of radioligand binding by this compound was measured to calculate its inhibitory constant (Ki). Experiments were performed at both room temperature and 37°C.

Functional Calcium Influx Assays (for IC50 determination): The functional antagonist activity of this compound was assessed using a calcium influx assay in L(tk-) cells co-expressing the GluN1a and GluN2B subunits. The cells were stimulated with an agonist to induce calcium influx through the NMDA receptor channels. The inhibitory effect of this compound on this calcium influx was measured at various concentrations to determine the half-maximal inhibitory concentration (IC50). A similar assay was performed on cells expressing GluN1a/GluN2A to assess selectivity.

Off-Target Screening Panels: To evaluate the broader pharmacological profile, this compound was tested against a large panel of receptors and enzymes. These panels typically involve standardized binding or functional assays for a wide range of known drug targets to identify potential off-target interactions. The specific composition of the panel of over 150 targets was not detailed in the reviewed literature but is a standard practice in preclinical drug development to assess selectivity and potential for side effects.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of this compound and the general workflow for its selectivity assessment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS 808732-98-1 (free base); | this compound (MK-0657) | iGluR拮抗剂 | 美国InvivoChem [invivochem.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antidepressant actions of ketamine: from molecular mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rislenemdaz and its Active Metabolites In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rislenemdaz (also known as CERC-301 and MK-0657) is a potent, selective, and orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. It has been investigated for the treatment of major depressive disorder (MDD). Preclinical and clinical studies have elucidated its pharmacokinetic and pharmacodynamic properties, revealing the presence of at least one active metabolite with a longer half-life than the parent compound. This technical guide provides a comprehensive overview of the in vivo pharmacology of this compound and its known active metabolite, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental methodologies. While the precise structure of the active metabolite is not publicly available, this guide will also explore the potential metabolic pathways of this compound based on its chemical structure.

Introduction

This compound is a small molecule that acts as a selective antagonist of the NMDA receptor subunit 2B (GluN2B).[1] The NMDA receptor, a key player in glutamatergic neurotransmission, is implicated in the pathophysiology of depression. By selectively targeting the GluN2B subunit, this compound was developed with the aim of achieving rapid antidepressant effects with a favorable safety profile compared to non-selective NMDA receptor antagonists like ketamine.[2] Clinical trials have explored its potential as an adjunctive treatment for severe depression.[1]

Pharmacokinetic studies have revealed that this compound is rapidly absorbed orally and possesses an active metabolite with a longer terminal half-life.[1][3] This guide synthesizes the available in vivo data on both this compound and its active metabolite to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to the GluN2B subunit of the NMDA receptor. NMDA receptors are ionotropic glutamate receptors composed of various subunits, and the GluN2B subtype is predominantly expressed in the forebrain. By antagonizing the GluN2B subunit, this compound inhibits the downstream signaling cascade initiated by the binding of glutamate and the co-agonist glycine, which is crucial for receptor activation. This modulation of glutamatergic signaling is believed to underlie its antidepressant effects.

Signaling Pathway of this compound Action

The binding of this compound to the GluN2B subunit prevents the influx of Ca²⁺ ions through the NMDA receptor channel. This interruption of calcium signaling can lead to downstream effects on synaptic plasticity and neuronal function.

In Vivo Pharmacokinetics

This compound

Preclinical and clinical studies have characterized the pharmacokinetic profile of this compound.

| Parameter | Species | Dose | Route | Value | Reference |

| Tmax | Human | Single Oral Dose | Oral | ~1 hour | |

| t½ | Human | Single Oral Dose | Oral | 12-17 hours | |

| Binding Affinity (Ki) | - | - | - | 8.1 nM | |

| IC50 | - | - | - | 3.6 nM |

Active Metabolite

An active metabolite of this compound has been identified, although its specific structure is not publicly disclosed. This metabolite exhibits a longer half-life than the parent compound.

| Parameter | Species | Dose | Route | Value | Reference |

| t½ | Human | Single Oral Dose | Oral | 21-26 hours |

Potential Metabolic Pathways of this compound

Based on the chemical structure of this compound, which contains a piperidine ring, a benzyloxycarbonyl group, and a pyrimidinylamino moiety, several metabolic pathways can be hypothesized. Common phase I metabolic reactions for compounds with these structural features include N-dealkylation, hydroxylation, and oxidation.

Experimental Protocols

The following outlines a general methodology for assessing the in vivo pharmacokinetics of this compound, based on published preclinical studies.

Animal Studies

-

Subjects: Male Sprague-Dawley rats.

-

Administration: this compound administered orally (gavage) or intravenously.

-

Dosing: Doses ranging from 1 to 100 mg/kg.

-

Sample Collection: Blood samples collected at various time points post-dosing via tail vein or cardiac puncture.

-

Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its metabolite(s) determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Human Studies

-

Subjects: Healthy male volunteers.

-

Administration: Single oral doses of this compound.

-

Dosing: Escalating single doses.

-

Sample Collection: Serial blood samples collected over a specified period.

-

Sample Processing: Plasma isolated and stored.

-

Bioanalysis: Plasma concentrations analyzed by LC-MS/MS.

Discussion and Future Directions

This compound represents a targeted approach to modulating the glutamatergic system for the treatment of depression. Its selectivity for the GluN2B subunit offers a potential advantage in terms of tolerability over non-selective NMDA receptor antagonists. The presence of an active metabolite with a prolonged half-life is a critical factor in its overall pharmacokinetic and pharmacodynamic profile, contributing to a sustained therapeutic effect.

A significant gap in the current knowledge is the definitive identification and characterization of the active metabolite(s) of this compound. Future research should focus on elucidating the structure of this metabolite and quantifying its binding affinity and functional activity at the GluN2B receptor. Furthermore, a more detailed understanding of the specific cytochrome P450 enzymes responsible for the metabolism of this compound would be beneficial for predicting potential drug-drug interactions. In-depth in vitro metabolism studies using human liver microsomes and recombinant CYP enzymes would be instrumental in achieving this.

Conclusion

This technical guide has summarized the available in vivo data for this compound and its active metabolite. The provided tables and diagrams offer a clear and concise overview of its mechanism of action, pharmacokinetic properties, and potential metabolic fate. While further research is needed to fully characterize its metabolic profile, the information presented here serves as a solid foundation for scientists and researchers working on the development of novel therapeutics targeting the NMDA receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound treatment in the lateral habenula improves despair-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Randomized, Placebo-Controlled, Crossover Pilot Trial of the Oral Selective NR2B Antagonist MK-0657 in Patients With Treatment-Resistant Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rislenemdaz in In Vitro Calcium Influx Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rislenemdaz (also known as CERC-301 or MK-0657) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit.[1][2] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[3] The overactivation of these receptors, particularly those containing the GluN2B subunit, has been implicated in various neurological and psychiatric disorders.[3][4] this compound's selectivity for the GluN2B subunit makes it a valuable research tool for investigating the specific roles of this subunit in cellular signaling and a potential therapeutic agent.

This document provides detailed application notes and a comprehensive protocol for utilizing this compound in an in vitro calcium influx assay. This assay is a fundamental method for characterizing the potency and mechanism of action of NMDA receptor modulators.

Mechanism of Action

This compound acts as a non-competitive antagonist at the GluN2B subunit of the NMDA receptor. It binds to the receptor to prevent the influx of calcium (Ca2+) that is normally triggered by the binding of the agonists glutamate and glycine. This selective blockade of GluN2B-mediated calcium influx allows for the specific investigation of signaling pathways associated with this subunit.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound's activity on GluN2B-containing NMDA receptors.

| Parameter | Value | Cell Line | Notes |

| IC₅₀ | 3.6 nM | L(tk-) cells expressing NMDA-GluN1a/GluN2B | Half maximal inhibitory concentration for calcium influx. |

| Ki | 8.1 nM | - | Binding affinity for the GluN2B subunit. |

Experimental Protocol: In Vitro Calcium Influx Assay

This protocol is designed for a 96-well plate format using a fluorescence plate reader.

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NMDA receptor subunits GluN1 and GluN2B.

-

This compound: Prepare a stock solution in DMSO.

-

Agonists: L-Glutamate and Glycine stock solutions in a suitable assay buffer.

-

Calcium-Sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Black-walled, clear-bottom 96-well plates.

-

Fluorescence plate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

Experimental Workflow

Step-by-Step Procedure

1. Cell Plating:

- Seed the HEK293 or CHO cells stably expressing GluN1/GluN2B subunits into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well.

- Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Dye Loading:

- Prepare a Fluo-4 AM loading solution in the assay buffer according to the manufacturer's instructions.

- Remove the cell culture medium from the wells and wash once with assay buffer.

- Add the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C.

- After incubation, gently wash the cells twice with assay buffer to remove any extracellular dye.

3. Compound Incubation:

- Prepare serial dilutions of this compound in the assay buffer.

- Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (without inhibitor).

- Incubate the plate for 15-30 minutes at room temperature.

4. Agonist Stimulation and Fluorescence Reading:

- Prepare a solution of L-glutamate and glycine in the assay buffer. Final concentrations of 10-100 µM for each agonist are typically effective.

- Place the 96-well plate into the fluorescence plate reader.

- Set the instrument to record a baseline fluorescence reading for a few seconds.

- Using the instrument's injection system, add the glutamate/glycine solution to all wells simultaneously.

- Immediately begin recording the fluorescence intensity at an excitation of ~490 nm and an emission of ~525 nm for a period of 1-3 minutes.

5. Data Analysis:

- The increase in fluorescence intensity corresponds to the influx of calcium into the cells.

- Calculate the peak fluorescence response for each well.

- Normalize the data to the positive control (agonist stimulation without this compound).

- Plot the normalized response against the logarithm of the this compound concentration.

- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway of this compound Action

This compound, by selectively blocking the GluN2B subunit, modulates downstream signaling cascades that are critical for neuronal function and survival. The activation of GluN2B-containing NMDA receptors is linked to both pro-survival and pro-death pathways, often depending on the receptor's subcellular location (synaptic vs. extrasynaptic).

By inhibiting the calcium influx through GluN2B-containing NMDA receptors, this compound can prevent the overactivation of downstream effectors such as Calmodulin and CaMKII. This modulation can, in turn, affect the phosphorylation of transcription factors like CREB and the expression of neurotrophic factors such as BDNF, which are crucial for neuronal health and plasticity.

Conclusion

The in vitro calcium influx assay is a robust and reliable method for characterizing the pharmacological properties of NMDA receptor antagonists like this compound. The detailed protocol and application notes provided here offer a comprehensive guide for researchers to effectively utilize this compound in their studies of GluN2B receptor function and in the development of novel therapeutics for neurological disorders.

References

- 1. Involvement of the GluN2A and GluN2B Subunits in Synaptic and Extrasynaptic N-methyl-d-aspartate Receptor Function and Neuronal Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Src/CK2/PTEN-Mediated GluN2B and CREB Dephosphorylations Regulate the Responsiveness to AMPA Receptor Antagonists in Chronic Epilepsy Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Rislenemdaz Administration in the Forced Swim Test

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of Rislenemdaz (also known as CERC-301 or MK-0657) in the forced swim test (FST), a common preclinical model for assessing antidepressant efficacy. The information is compiled from preclinical studies to guide researchers in designing and executing similar experiments.

Introduction

This compound is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B).[1] The NMDA receptor is a key player in glutamatergic neurotransmission, and its modulation has been a significant area of research for the development of novel, rapid-acting antidepressants.[2] Preclinical studies have demonstrated that this compound exhibits antidepressant-like effects in rodent models, including the forced swim test.[2][3]

The forced swim test is a behavioral assay used to evaluate the potential of compounds to exert antidepressant effects.[4] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active behaviors, such as swimming and climbing, and decrease the time spent immobile.

Quantitative Data Summary

The following table summarizes the significant effects of orally administered this compound on behavior in the forced swim test in male Sprague-Dawley rats.

| Dosage (mg/kg) | Effect on Immobility | Effect on Swimming Behavior |

| 1 | Significantly Decreased | Significantly Increased |

| 3 | Significantly Decreased | Significantly Increased |

| 10 | Significantly Decreased | Significantly Increased |

| 30 | Significantly Decreased | Significantly Increased |

Data compiled from preclinical studies on CERC-301.

Experimental Protocol: Forced Swim Test with this compound Administration

This protocol is based on methodologies reported in preclinical evaluations of this compound.

1. Materials and Equipment

-